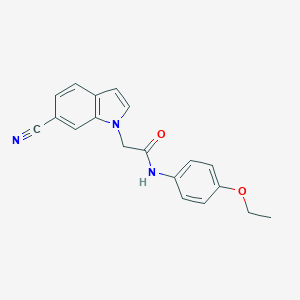![molecular formula C18H19N3O3S B296232 N,4-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B296232.png)
N,4-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,4-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
N,4-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide has been extensively studied for its potential applications in various scientific research fields. One of the main areas of interest is cancer research, where it has been shown to exhibit anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been investigated for its potential use as a fluorescent probe for imaging and detection of cancer cells.
Mécanisme D'action
The mechanism of action of N,4-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide is not fully understood. However, it has been suggested that it may inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It may also inhibit angiogenesis, the process of forming new blood vessels that supply nutrients to tumors.
Biochemical and Physiological Effects
N,4-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide has been shown to have various biochemical and physiological effects. It has been reported to induce oxidative stress and DNA damage in cancer cells, leading to cell death. It may also modulate the expression of various genes involved in cancer progression and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N,4-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide in lab experiments is its high potency and specificity towards cancer cells. It has also been shown to have low toxicity towards normal cells, making it a promising candidate for cancer therapy. However, one of the limitations is its poor solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research on N,4-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide. One of the areas of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the investigation of its potential use in combination with other anticancer agents to enhance its efficacy. Furthermore, the development of novel drug delivery systems may improve its bioavailability and reduce its toxicity towards normal cells. Finally, more studies are needed to elucidate the mechanism of action and the molecular targets of N,4-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide, which may lead to the discovery of new therapeutic targets for cancer.
Conclusion
N,4-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide is a promising compound with potential applications in cancer research. Its high potency and specificity towards cancer cells, coupled with its low toxicity towards normal cells, make it a promising candidate for cancer therapy. Further research is needed to fully understand its mechanism of action and molecular targets, and to develop more efficient synthesis methods and drug delivery systems.
Méthodes De Synthèse
The synthesis of N,4-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide involves the reaction of 4-methylbenzenesulfonyl chloride with 3-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid in the presence of N,N-dimethylformamide (DMF) and triethylamine (TEA). The resulting product is then treated with dimethylamine to obtain the final compound. This synthesis method has been reported to have a high yield and purity, making it suitable for large-scale production.
Propriétés
Formule moléculaire |
C18H19N3O3S |
|---|---|
Poids moléculaire |
357.4 g/mol |
Nom IUPAC |
N,4-dimethyl-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzenesulfonamide |
InChI |
InChI=1S/C18H19N3O3S/c1-13-4-8-15(9-5-13)18-19-17(24-20-18)12-21(3)25(22,23)16-10-6-14(2)7-11-16/h4-11H,12H2,1-3H3 |
Clé InChI |
WQMVNMOSOHOGPR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CN(C)S(=O)(=O)C3=CC=C(C=C3)C |
SMILES canonique |
CC1=CC=C(C=C1)C2=NOC(=N2)CN(C)S(=O)(=O)C3=CC=C(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![methyl 1-[2-(4-ethoxyanilino)-2-oxoethyl]-1H-indole-6-carboxylate](/img/structure/B296152.png)

![N-(4-bromophenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B296154.png)
![4-[allyl(methylsulfonyl)amino]-N-(2,5-dimethoxyphenyl)benzamide](/img/structure/B296157.png)

![2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)-N-(1-phenylethyl)propanamide](/img/structure/B296161.png)
![4-[allyl(methylsulfonyl)amino]-N,N-diethylbenzamide](/img/structure/B296162.png)
![N-(2,4-dimethoxyphenyl)-4-[3-(furan-2-ylmethyl)-4-oxo-1,3-thiazolidin-2-yl]benzamide](/img/structure/B296163.png)
![2-[(methylsulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B296164.png)
amino]acetamide](/img/structure/B296166.png)
amino]-N-(4-phenoxyphenyl)acetamide](/img/structure/B296168.png)
amino]acetamide](/img/structure/B296170.png)